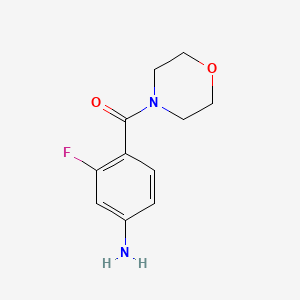
3-氟-4-(吗啉-4-基羰基)苯胺
描述
3-Fluoro-4-(morpholine-4-carbonyl)aniline: is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline group. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-Fluoro-4-(morpholine-4-carbonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials such as OLEDs and carbon nanodots.
作用机制
Target of Action
It is known that the compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . This structure allows it to interact with various biological targets.
Mode of Action
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline reacts with aldehyde to form Schiff bases . Schiff bases are known to inhibit biofilms, with one study showing a better biofilm inhibition with an IC50 (half maximal inhibitory concentration) of 12.97 μM, compared with linezolid (IC50 of 15.93 μM) .
Biochemical Pathways
The compound can be modified for sulfonamide and carbamate derivatives that exhibit antimicrobial activity . This suggests that it may interfere with bacterial growth and survival pathways.
Result of Action
It is known that the compound can form schiff bases that inhibit biofilms . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)aniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反应分析
Types of Reactions: 3-Fluoro-4-(morpholine-4-carbonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like Fe/NH4Cl.
Substitution: It can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like iron powder and ammonium chloride are used.
Substitution: Reagents such as sodium hydride and various alkyl halides are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The primary amine derivative.
Substitution: Substituted aniline derivatives.
相似化合物的比较
- 3-Fluoro-4-morpholinoaniline
- 4-(2-Fluoro-4-aminophenyl)morpholine
- 3-Fluoro-4-(4-morpholinyl)-benzenamine
Comparison: 3-Fluoro-4-(morpholine-4-carbonyl)aniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced biofilm inhibition and antimicrobial activity .
属性
IUPAC Name |
(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPTYDORKXRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398900.png)
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
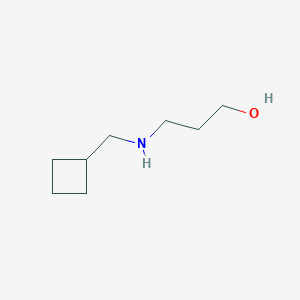
![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)
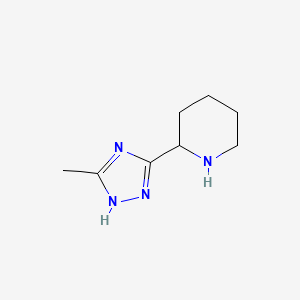
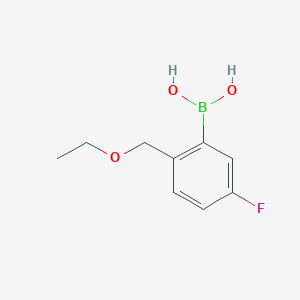
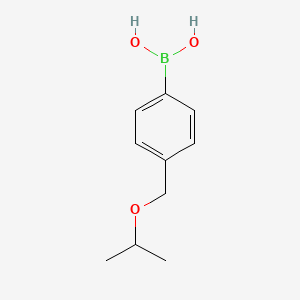
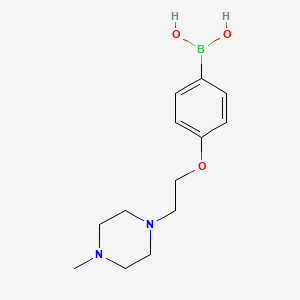
![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)
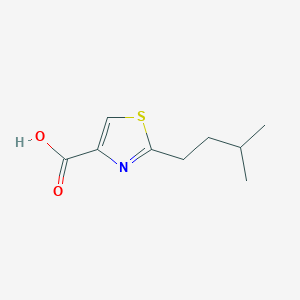
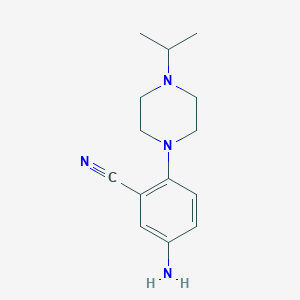
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
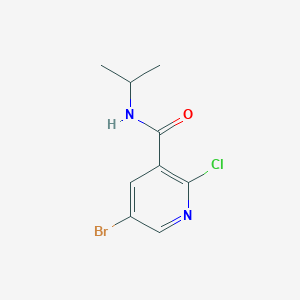
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
